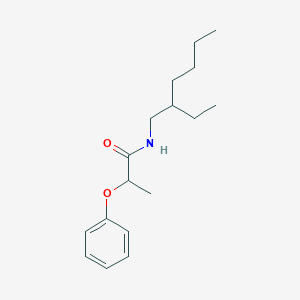

N-(2-ethylhexyl)-2-phenoxypropanamide

Beschreibung

N-(2-ethylhexyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a branched 2-ethylhexyl group attached to the amide nitrogen and a phenoxy moiety at the propanamide backbone.

Eigenschaften

Molekularformel |

C17H27NO2 |

|---|---|

Molekulargewicht |

277.4 g/mol |

IUPAC-Name |

N-(2-ethylhexyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C17H27NO2/c1-4-6-10-15(5-2)13-18-17(19)14(3)20-16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19) |

InChI-Schlüssel |

SAZYCQHKLUDYGT-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |

Kanonische SMILES |

CCCCC(CC)CNC(=O)C(C)OC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural motifs with N-(2-ethylhexyl)-2-phenoxypropanamide, enabling comparative insights:

N-(2-ethoxyphenyl)-2-phenoxypropanamide (CAS 349579-61-9)

- Structure : Features an ethoxyphenyl group instead of ethylhexyl.

- Key Differences: The ethoxyphenyl group introduces an ether oxygen, enhancing polarity compared to the aliphatic ethylhexyl chain. Molecular weight (285.34 g/mol) is lower than this compound (estimated ~325 g/mol), impacting solubility and diffusion kinetics.

- Applications: Likely prioritized for aromatic interactions in drug design due to the phenoxy-ethoxyphenyl synergy .

2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (CAS 1220031-49-1)

- Structure: Contains a cyclohexyl group, ethyl chain, and amino substituent.

- Key Differences: The amino group and hydrochloride salt increase hydrophilicity (logP reduced by ~2–3 units compared to ethylhexyl derivatives).

- Applications : Suited for hydrophilic environments, such as aqueous formulations or ionic interactions in APIs .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (CAS 36556-72-6)

- Structure : Hydroxyethyl and dimethyl groups dominate.

- Key Differences: The hydroxyethyl group significantly enhances water solubility, contrasting with the hydrophobic ethylhexyl chain.

- Applications : Likely used in cosmetics or hydrophilic drug delivery systems .

Bis(2-ethylhexyl) phthalate (BEHP)

- Structure : Phthalate ester with two ethylhexyl chains.

- Key Differences: BEHP is a non-amide plasticizer, but the shared ethylhexyl group highlights its role in enhancing polymer flexibility via lipophilic interactions. Higher molecular weight (390.56 g/mol) and logP (~8.5) compared to this compound.

- Applications : Ubiquitous in plastics, suggesting ethylhexyl’s utility in materials science .

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.